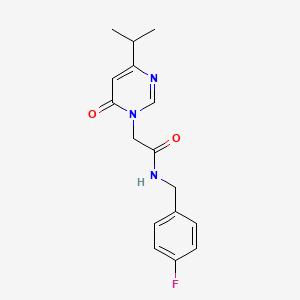

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a 4-isopropyl group and a 4-fluorobenzyl moiety.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCCGXLBLPYPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the acetamide moiety using reagents like sodium hydride and 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analog: AMC3 (Compound 2a)

Chemical Name: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide Key Differences:

- Core Heterocycle: AMC3 contains a pyridinone ring, whereas the target compound features a pyrimidinone ring.

- Substituents: AMC3 has a 3-cyano, 5-(3-methoxyphenyl), and 6-methyl group on the pyridinone. The target compound substitutes the pyrimidinone with a 4-isopropyl group and lacks cyano or methoxy substituents. The benzyl group in the target compound is fluorinated at the para position, while AMC3 uses a 4-bromophenyl group. Biological Activity: AMC3 demonstrates activity as a modulator of N-Formyl Peptide Receptors (FPRs), implicated in inflammatory and pain pathways . The absence of a methoxyphenyl or cyano group in the target compound may reduce FPR affinity but could enhance metabolic stability due to the isopropyl group’s hydrophobicity.

Structural Analog: N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Chemical Name : As above.

Key Differences :

- Core Heterocycle: This analog uses a pyridazinyl ring (two adjacent nitrogen atoms), contrasting with the pyrimidinone (two non-adjacent nitrogens) in the target compound.

- Substituents :

- The pyridazinyl ring is substituted with a 4-fluoro-2-methoxyphenyl group, introducing steric and electronic effects distinct from the 4-isopropyl group in the target compound.

- Both compounds share a 4-fluorobenzyl acetamide side chain, suggesting similar solubility and membrane permeability profiles .

Hypothetical Activity : The methoxy group in this analog may enhance interaction with polar receptor pockets, while the isopropyl group in the target compound could favor hydrophobic binding domains.

Comparison with Tetrahydropyrimidinyl Derivatives

Example Compound: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide . Key Differences:

- Complexity: These derivatives are peptide-like, with extended alkyl chains and multiple stereocenters, unlike the simpler acetamide-pyrimidinone scaffold of the target compound.

- Functional Groups: The tetrahydropyrimidinyl group is saturated, reducing aromaticity and rigidity compared to the pyrimidinone ring.

Tabulated Comparison of Structural and Functional Features

Research Implications and Limitations

While direct pharmacological data for N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide are unavailable, structural comparisons suggest:

- Advantages : The isopropyl group may improve lipophilicity and bioavailability compared to polar analogs like AMC3.

- Challenges: The lack of electron-withdrawing groups (e.g., cyano in AMC3) might limit interactions with charged receptor residues.

- Future Directions : Synthesis and testing against FPRs or related targets are warranted, guided by the activity of AMC3 .

Biological Activity

N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 301.33 g/mol. The compound features a pyrimidinone core, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes , particularly those involved in cancer pathways. For instance, derivatives of pyrimidinone have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression.

HDAC Inhibition

A related compound, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, demonstrated potent inhibitory activity against human class I HDAC isoforms and induced apoptosis in cancer cell lines like SKM-1. This suggests that this compound may exhibit similar properties due to structural similarities .

Biological Activity Data

Case Studies

- Antitumor Activity : In a study involving xenograft models, the compound exhibited significant antitumor activity when administered orally. The results indicated that the compound could effectively increase the levels of acetylated histones, leading to cell cycle arrest and apoptosis in tumor cells .

- Mechanistic Insights : Docking studies revealed that the compound binds to the active sites of target enzymes, inhibiting their function. This was demonstrated through competitive inhibition assays against tyrosinase, where derivatives showed low micromolar IC50 values .

- Pharmacokinetics : The pharmacokinetic profile showed minimal metabolic differences across species, indicating potential for broad applicability in therapeutic contexts. The low inhibition of the hERG channel also suggests a favorable safety profile .

Q & A

Q. What are the key synthetic routes for synthesizing N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with precursor assembly. Key steps include:

- Core pyrimidinone formation : Cyclization of substituted urea or thiourea derivatives with β-keto esters under acidic conditions .

- Acetamide coupling : Reacting the pyrimidinone intermediate with 4-fluorobenzylamine via nucleophilic acyl substitution, using coupling agents like EDCI or HOBt in anhydrous DCM .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural characterization of this compound performed?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .

- HPLC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 347.4) and purity .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, sparingly soluble in water (<0.1 mg/mL). Stability tests in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .

- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the pyrimidinone moiety .

Advanced Research Questions

Q. How can reaction yields be optimized during the final coupling step?

Critical parameters include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, improving yields from 60% to 85% .

- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., epimerization) .

- Solvent system : Anhydrous THF or DMF improves reagent solubility compared to dichloromethane .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) can be addressed by:

- Standardized assay protocols : Fixed ATP concentrations (1 mM) and pre-incubation times (30 min) to reduce variability .

- Orthogonal validation : Cross-checking results with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for target phosphorylation) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

A systematic SAR approach includes:

- Core modifications : Replacing the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on target binding .

- Substituent scanning : Introducing electron-withdrawing groups (e.g., -NO₂) at the fluorobenzyl position to evaluate metabolic stability .

- Pharmacophore mapping : Computational docking (AutoDock Vina) to identify critical hydrogen-bond interactions with kinase active sites .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Key metrics include:

- Oral bioavailability : Assessed via rat models (dose: 10 mg/kg; plasma Cₘₐₓ: ~1.2 µg/mL at 2h) .

- Half-life extension : PEGylation of the acetamide group to improve t₁/₂ from 2.5h to 6.8h in murine models .

- Tissue distribution : LC-MS/MS quantification showing highest accumulation in liver and kidney .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.